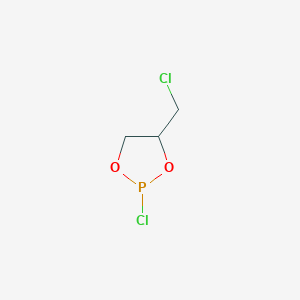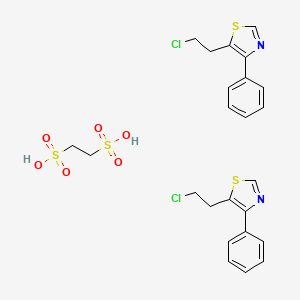
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a disulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid typically involves the formation of the thiazole ring followed by the introduction of the phenyl group and the disulfonic acid moiety. Common synthetic routes include:
Cyclization Reactions: The thiazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and thioureas.
Substitution Reactions: The phenyl group can be introduced via substitution reactions using phenyl halides and suitable catalysts.
Sulfonation: The disulfonic acid moiety is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds.
Inhibition: The compound may inhibit specific enzymes or receptors, disrupting normal cellular processes.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl) sulfide:
Chlorambucil: A chemotherapeutic agent with a similar alkylating mechanism but different therapeutic applications.
Uniqueness
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is unique due to its combination of a thiazole ring, phenyl group, and disulfonic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
31805-55-7 |
|---|---|
Formule moléculaire |
C24H26Cl2N2O6S4 |
Poids moléculaire |
637.6 g/mol |
Nom IUPAC |
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C11H10ClNS.C2H6O6S2/c2*12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9;3-9(4,5)1-2-10(6,7)8/h2*1-5,8H,6-7H2;1-2H2,(H,3,4,5)(H,6,7,8) |
Clé InChI |
LQGSRVFNNPAHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
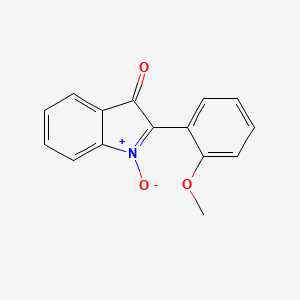
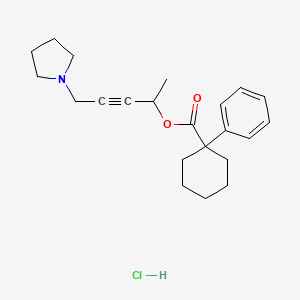
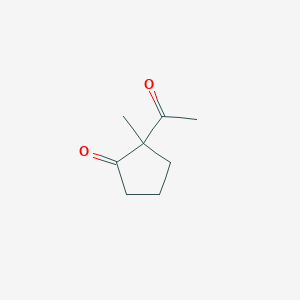
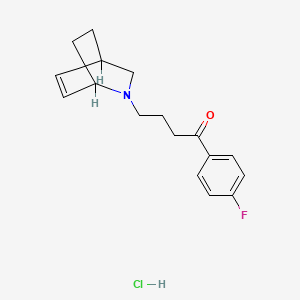
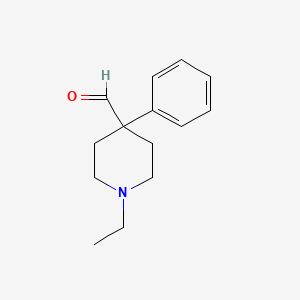
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
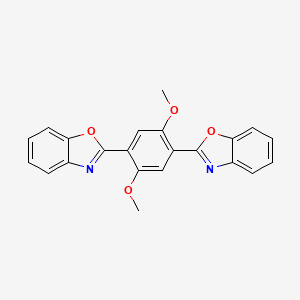
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
